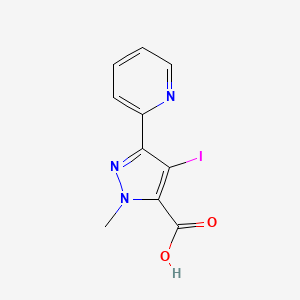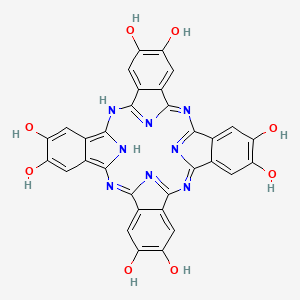
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are known for their intense coloration and stability, making them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction is carried out under high-temperature conditions, often exceeding 200°C, and requires a solvent such as quinoline or dimethylformamide (DMF). The presence of hydroxyl groups can be introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form phthalocyanine derivatives with different oxidation states.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various phthalocyanine derivatives with altered electronic and optical properties, making them suitable for different applications in materials science and electronics .
Aplicaciones Científicas De Investigación
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of pigments, inks, and coatings due to its stability and intense coloration
Mecanismo De Acción
The mechanism of action of 29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol involves its ability to interact with molecular targets through its hydroxyl groups. These interactions can lead to the generation of reactive oxygen species, which are crucial in applications such as photodynamic therapy. The compound’s planar structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- Zinc 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
Uniqueness
29H,31H-Phthalocyanine-2,3,9,10,16,17,23,24-octol is unique due to the presence of hydroxyl groups, which enhance its solubility in polar solvents and increase its reactivity. This makes it more versatile in various chemical reactions and applications compared to its alkoxy or alkyl-substituted counterparts .
Propiedades
Fórmula molecular |
C32H18N8O8 |
|---|---|
Peso molecular |
642.5 g/mol |
Nombre IUPAC |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octol |
InChI |
InChI=1S/C32H18N8O8/c41-17-1-9-10(2-18(17)42)26-33-25(9)37-27-11-3-19(43)20(44)4-12(11)29(34-27)39-31-15-7-23(47)24(48)8-16(15)32(36-31)40-30-14-6-22(46)21(45)5-13(14)28(35-30)38-26/h1-8,41-48H,(H2,33,34,35,36,37,38,39,40) |
Clave InChI |
BJCGXRYNVPWSMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C(N6)NC2=N3)O)O)C8=CC(=C(C=C85)O)O)C9=CC(=C(C=C94)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
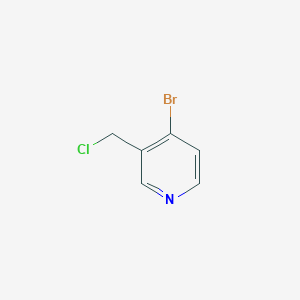
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
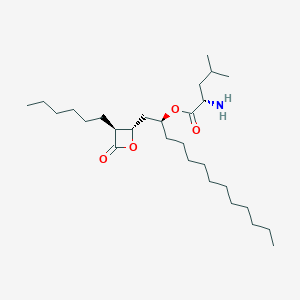
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
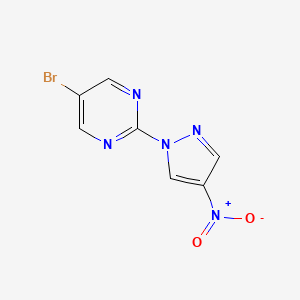
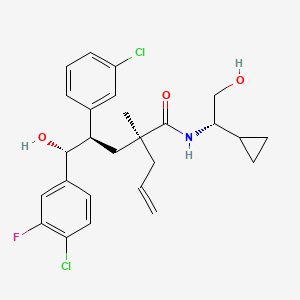


![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
